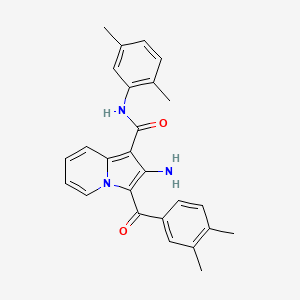
2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide, identified by its CAS number 903342-90-5, is a compound of significant interest due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H25N3O2, with a molecular weight of 411.5 g/mol. The structure includes an indolizine core substituted with a benzoyl group and a dimethylphenyl moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 903342-90-5 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing potential in inhibiting HIV replication. In vitro assays have indicated effective inhibition against wild-type (WT) strains and certain resistant mutants with EC50 values in the low nanomolar range .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cell lines. A study reported that it exhibited moderate cytotoxicity with a CC50 value indicating safety margins suitable for further development.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors involved in viral replication pathways. Molecular docking studies have shown that the compound can interact with key amino acid residues in the active sites of these enzymes .
- Hydrophobic Interactions : The presence of aromatic groups facilitates π–π stacking interactions with target residues, enhancing binding affinity and specificity.
Case Studies
- Antiviral Efficacy Against HIV : A recent study demonstrated that the compound effectively inhibited HIV replication in vitro with an EC50 value of 10.6 nM against wild-type strains and comparable efficacy against resistant strains like K103N .
- Safety Profile Assessment : Toxicological evaluations in animal models revealed no mortality at therapeutic doses; however, some adverse effects such as weight loss were noted at higher doses (183 mg/kg) .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
特性
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(2,5-dimethylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-15-8-9-17(3)20(13-15)28-26(31)22-21-7-5-6-12-29(21)24(23(22)27)25(30)19-11-10-16(2)18(4)14-19/h5-14H,27H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNHFBVYRNNDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














